molecular formula C10H7F2NO2 B7893455 [3-(2,5-Difluorophenyl)isoxazol-5-yl]-methanol

[3-(2,5-Difluorophenyl)isoxazol-5-yl]-methanol

Cat. No.: B7893455
M. Wt: 211.16 g/mol
InChI Key: SATVYWAGSWTUPH-UHFFFAOYSA-N
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Description

[3-(2,5-Difluorophenyl)isoxazol-5-yl]-methanol: is an organic compound characterized by the presence of a difluorophenyl group attached to an oxazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,5-Difluorophenyl)isoxazol-5-yl]-methanol typically involves the reaction of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring. The final step involves the reduction of the oxazole derivative to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(2,5-Difluorophenyl)isoxazol-5-yl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and synthetic pathways.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(2,5-Difluorophenyl)isoxazol-5-yl]-methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The presence of the difluorophenyl group may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    [3-(2,5-Difluorophenyl)isoxazol-5-yl]-methanol: is similar to other oxazole derivatives, such as [3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]ethanol and [3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]propane.

Uniqueness:

  • The presence of the difluorophenyl group distinguishes it from other oxazole derivatives, potentially enhancing its reactivity and biological activity.
  • Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-(2,5-difluorophenyl)-1,2-oxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-6-1-2-9(12)8(3-6)10-4-7(5-14)15-13-10/h1-4,14H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATVYWAGSWTUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=NOC(=C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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